Rocbrutinib

Descripción

Contextualization within Bruton's Tyrosine Kinase (BTK) Inhibitor Research

Bruton's tyrosine kinase is a crucial enzyme in the B-cell antigen receptor (BCR) signaling pathway. cancer.gov This pathway is vital for the development, proliferation, and survival of B-lymphocytes. cancer.gov In many B-cell cancers, BTK is overexpressed, making it a key therapeutic target. cancer.govsmolecule.com The inhibition of BTK can block the signaling that malignant B-cells depend on for growth. cancer.govsmolecule.com

The field of BTK inhibitor research has seen significant advancements, with several inhibitors approved for treating various B-cell malignancies. researchgate.netnih.gov These inhibitors have transformed the treatment landscape for diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). researchgate.netcllsociety.org BTK inhibitors can be broadly categorized into covalent and non-covalent inhibitors. Covalent inhibitors, such as ibrutinib (B1684441), acalabrutinib, and zanubrutinib, form a permanent bond with the BTK enzyme. nih.govcllsociety.org

Rocbrutinib is classified as a next-generation BTK inhibitor. researchgate.netcllsociety.orgresearchgate.net Its development is part of the ongoing effort to refine and improve upon existing BTK-targeted therapies. researchgate.net

Rationale for Development as a Next-Generation Inhibitor

The development of next-generation BTK inhibitors like this compound is driven by the need to overcome the limitations of earlier inhibitors. researchgate.net A primary challenge with first and second-generation covalent BTK inhibitors is the development of treatment resistance. cllsociety.org A common mechanism of resistance is a mutation in the BTK gene at the cysteine 481 (C481) residue, the site where these drugs form a covalent bond. cancer.govcllsociety.orgnih.gov This C481S mutation, where cysteine is replaced by serine, prevents the irreversible binding of the inhibitor, reducing its effectiveness. cancer.govnih.gov

Another limitation of some earlier BTK inhibitors is off-target effects, which can lead to unwanted side effects. nih.govdovepress.com These off-target effects occur when the inhibitor binds to other kinases besides BTK. dovepress.com Therefore, a key goal in the development of newer inhibitors is to improve selectivity for BTK. dovepress.comtargetedonc.com

This compound has been specifically designed to address these challenges. researchgate.netresearchgate.net It possesses a unique dual-binding mechanism. researchgate.netashpublications.orgresearchgate.net In the presence of wild-type (non-mutated) BTK, this compound acts as a covalent inhibitor, forming an irreversible bond. cancer.govyoutube.com However, in the presence of the C481S resistance mutation, it can bind non-covalently, or reversibly, to the mutated BTK enzyme. cancer.govresearchgate.net This dual-action allows it to potentially remain effective even when resistance to conventional covalent inhibitors develops. cancer.gov

Furthermore, this compound is designed to be highly selective for BTK, which may lead to fewer off-target effects. smolecule.comashpublications.orgresearchgate.net Research has also explored its activity against other resistance mutations, such as the T474I "gatekeeper" mutation, which can cause resistance to non-covalent BTK inhibitors. researchgate.netashpublications.orgajmc.com Preclinical data suggests this compound can inhibit BTK with the T474I mutation. ashpublications.orgresearchgate.net This broad activity against various forms of BTK, including wild-type and mutated versions, forms the core rationale for its development as a next-generation inhibitor. cllsociety.orgresearchgate.net

Detailed Research Findings

This compound's Investigational Profile

| Feature | Description | Source |

| Drug Name | This compound (LP-168) | cancer.govresearchgate.netcllsociety.org |

| Target | Bruton's Tyrosine Kinase (BTK) | cancer.govsmolecule.com |

| Mechanism of Action | Dual-binding: Covalent inhibitor of wild-type BTK and non-covalent inhibitor of C481-mutated BTK. | cancer.govresearchgate.netyoutube.com |

| Development Goal | To overcome resistance to earlier generation BTK inhibitors, particularly the C481S mutation, and potentially other mutations like T474I. | researchgate.netcllsociety.orgresearchgate.net |

| Selectivity | Designed to be highly selective for BTK to minimize off-target effects. | smolecule.comashpublications.orgresearchgate.net |

Overview of BTK Inhibitor Generations and this compound's Placement

| Generation | Key Characteristics | Examples | This compound's Relation | Source |

| First-Generation | Covalent inhibitors; effective but with some off-target effects. | Ibrutinib | This compound aims to improve upon selectivity and overcome resistance mechanisms. | researchgate.netnih.govdovepress.com |

| Second-Generation | Covalent inhibitors with improved selectivity over the first generation. | Acalabrutinib, Zanubrutinib | This compound also focuses on high selectivity but adds the dual-binding mechanism for resistance. | nih.govdovepress.comtargetedonc.com |

| Third-Generation (Non-covalent) | Reversible inhibitors designed to be effective against C481S mutations. | Pirtobrutinib | This compound is a next-generation inhibitor that combines covalent and non-covalent properties and may address resistance to this class (e.g., T474I mutation). | researchgate.netcllsociety.orgresearchgate.net |

| Next-Generation (this compound) | Dual covalent and non-covalent binding to address multiple resistance mutations. | This compound | Represents a novel approach to maintain BTK inhibition in various mutational contexts. | researchgate.netresearchgate.netresearchgate.net |

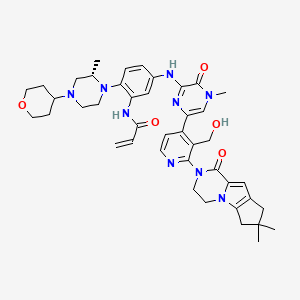

Structure

2D Structure

Propiedades

Número CAS |

2485861-07-0 |

|---|---|

Fórmula molecular |

C42H51N9O5 |

Peso molecular |

761.9 g/mol |

Nombre IUPAC |

N-[5-[[6-[2-(4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-10-yl)-3-(hydroxymethyl)-4-pyridinyl]-4-methyl-3-oxopyrazin-2-yl]amino]-2-[(2S)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]phenyl]prop-2-enamide |

InChI |

InChI=1S/C42H51N9O5/c1-6-37(53)45-32-20-28(7-8-34(32)49-14-13-48(23-26(49)2)29-10-17-56-18-11-29)44-38-41(55)47(5)24-33(46-38)30-9-12-43-39(31(30)25-52)51-16-15-50-35(40(51)54)19-27-21-42(3,4)22-36(27)50/h6-9,12,19-20,24,26,29,52H,1,10-11,13-18,21-23,25H2,2-5H3,(H,44,46)(H,45,53)/t26-/m0/s1 |

Clave InChI |

OYJVFTNYBWVQHA-SANMLTNESA-N |

SMILES isomérico |

C[C@H]1CN(CCN1C2=C(C=C(C=C2)NC3=NC(=CN(C3=O)C)C4=C(C(=NC=C4)N5CCN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)NC(=O)C=C)C8CCOCC8 |

SMILES canónico |

CC1CN(CCN1C2=C(C=C(C=C2)NC3=NC(=CN(C3=O)C)C4=C(C(=NC=C4)N5CCN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)NC(=O)C=C)C8CCOCC8 |

Origen del producto |

United States |

Compound Design and Synthetic Research Endeavors

Strategic Design Principles for BTK Inhibition

Rocbrutinib, also known as LP-168, is a next-generation Bruton's tyrosine kinase (BTK) inhibitor designed with high selectivity and a unique dual-binding mechanism. newavepharma.comcllsociety.org Its development was guided by the need to create a potent inhibitor that could maintain efficacy against both wild-type (WT) BTK and clinically relevant mutant forms that confer resistance to earlier-generation inhibitors. ashpublications.orgresearchgate.netresearchgate.net

A key innovation in this compound's design is its ability to engage in both covalent and non-covalent binding with BTK. newavepharma.comresearchgate.net Against wild-type BTK, this compound acts as a covalent inhibitor, forming an irreversible bond with a specific cysteine residue (C481) in the enzyme's active site. researchgate.netemjreviews.comyoutube.com This covalent interaction is a hallmark of many potent BTK inhibitors, leading to sustained inactivation of the enzyme. emjreviews.commdpi.com

However, the design of this compound extends beyond simple covalent inhibition. The molecule possesses structural features that also allow for strong non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, with the BTK active site. hematologyandoncology.net This non-covalent binding capability becomes crucial when the primary covalent binding site is altered by mutation. newavepharma.comresearchgate.net This dual-action design ensures that even if the covalent anchor point is lost, the inhibitor can still bind effectively and reversibly, maintaining its inhibitory function. researchgate.netyoutube.com

A major challenge in the clinical use of first-generation covalent BTK inhibitors, such as ibrutinib (B1684441), is the emergence of resistance, most commonly through a mutation that changes the cysteine at position 481 to a serine (C481S). cllsociety.orgemjreviews.compatsnap.com This mutation prevents the formation of the covalent bond, rendering the inhibitors ineffective. patsnap.com

This compound was specifically engineered to overcome this resistance mechanism. researchgate.net In the presence of the C481S mutation, where covalent bonding is impossible, this compound leverages its optimized non-covalent interactions to bind reversibly and inhibit the mutated BTK enzyme. newavepharma.comresearchgate.netresearchgate.net This allows for continued BTK inhibition despite the development of this common resistance mutation. ashpublications.orgresearchgate.net

Furthermore, this compound's design also shows efficacy against other resistance mutations, such as the T474I "gatekeeper" mutation, which can confer resistance to both covalent and some non-covalent inhibitors. cllsociety.orgashpublications.orgajmc.com Pre-clinical data indicate that this compound retains its inhibitory effect in the presence of both C481S and T474I mutations. ashpublications.orgresearchgate.net

Table 1: this compound Activity Against Wild-Type and Mutant BTK This table is illustrative, based on described functionalities. Specific IC50 values from a single, comprehensive source are not available in the provided search results.

| BTK Status | This compound Binding Mechanism | Expected Outcome |

|---|---|---|

| Wild-Type (WT) | Primarily Covalent (irreversible) | Strong Inhibition researchgate.netyoutube.com |

| C481S Mutant | Non-Covalent (reversible) | Maintained Inhibition newavepharma.comashpublications.orgresearchgate.net |

| T474I Mutant | Covalent / Non-Covalent | Maintained Inhibition ashpublications.orgajmc.com |

Exploration of Synthetic Methodologies for this compound Analogues

The development of this compound and its analogues is rooted in the extensive medicinal chemistry of pyrazolopyrimidine scaffolds, which are core structures in many kinase inhibitors. rsc.orgnih.gov Research in this area involves the systematic synthesis of various analogues to establish structure-activity relationships (SAR), which helps in identifying the chemical modifications that enhance potency and selectivity. nih.govcollaborativedrug.com

The synthesis of pyrazolopyrimidine analogues generally involves building the fused heterocyclic core and then adding different substituents to explore chemical space. rsc.orgresearchgate.net For instance, one common synthetic route starts with a substituted pyrazole (B372694), which is then cyclized to form the pyrazolopyrimidine core. rsc.orggoogle.com Key positions on this core, such as the N1-position and the C3-position, are often targeted for modification. nih.gov

For creating libraries of analogues, researchers might employ techniques like reductive amination to attach various cyclic amine groups or use palladium-catalyzed coupling reactions to introduce diverse aryl moieties. nih.govnih.gov These methods allow for the generation of a wide range of structurally related compounds, which can then be screened to understand how different chemical groups affect binding affinity and functional activity. nih.govnih.gov The insights gained from screening these analogue libraries are crucial for optimizing lead compounds like this compound. collaborativedrug.com

Optimization of Research-Scale Synthetic Routes

Optimizing a synthetic route for a drug candidate like this compound on a research scale involves improving the efficiency, yield, and cost-effectiveness of the chemical reactions. asischem.comnih.gov The goal is to develop a reliable process that can produce the required quantities of the compound for preclinical studies. asischem.com

The synthesis of complex heterocyclic molecules like this compound often involves multi-step sequences. asischem.com A key challenge in synthesizing compounds with a pyrazolopyrimidine core, for example, is the formation of the N-N bond within the pyrazole ring in a controlled and efficient manner. google.com Process chemists work to shorten synthetic sequences, replace expensive or hazardous reagents with more economical and safer alternatives, and minimize the number of purification steps, such as chromatography or recrystallization, which can lead to product loss. asischem.comnih.gov

Molecular and Cellular Mechanism of Action of Rocbrutinib

Primary Target Identification: Bruton's Tyrosine Kinase (BTK)

The designated primary molecular target of rocbrutinib is Bruton's Tyrosine Kinase (BTK), a critical non-receptor tyrosine kinase. BTK is an essential enzyme in the B-cell antigen receptor (BCR) signaling pathway, which is fundamental for the development, proliferation, and survival of B-lymphocytes. By targeting BTK, this compound effectively interrupts this key signaling cascade, making it a strategic approach for managing B-cell malignancies and autoimmune diseases. This compound is distinguished as a highly selective and potent inhibitor of BTK.

Detailed Binding Characteristics and Kinetics

The interaction of this compound with BTK is a key differentiator from first-generation covalent inhibitors. This compound is a reversible, non-covalent inhibitor, a characteristic that defines its activity against various forms of the BTK enzyme. This mode of action circumvents the common resistance pathway associated with the loss of the cysteine residue required for covalent bonding.

Unlike first-generation BTK inhibitors such as ibrutinib (B1684441), which are designed to form a permanent, covalent bond with the Cysteine-481 (Cys481) residue in the active site of wild-type BTK, this compound functions differently. As a non-covalent inhibitor, this compound does not form a permanent bond with Cys481. Its inhibitory action is achieved through strong, yet reversible, hydrogen bonds and other non-covalent interactions within the ATP-binding pocket of the enzyme. This reversible binding allows this compound to effectively inhibit the kinase activity of wild-type BTK without relying on the presence of the Cys481 residue for a covalent link.

A significant clinical challenge with first-generation covalent BTK inhibitors is the development of acquired resistance, most commonly through mutations at the Cys481 residue (e.g., C481S). These mutations prevent the formation of the covalent bond, rendering the inhibitors ineffective. This compound was specifically designed to overcome this limitation.

Because this compound's binding is non-covalent and reversible, its efficacy is independent of the Cys481 residue. It maintains potent inhibitory activity against BTK enzymes harboring C481S mutations. This allows this compound to inhibit the signaling function of these mutated BTK variants, providing a therapeutic option where covalent inhibitors have failed. The reversible nature of the binding means that this compound can associate and dissociate from the mutant enzyme's active site, continuously inhibiting its function.

Inhibitory Activity of this compound Against BTK Variants

This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against wild-type BTK and the common C481S resistance mutant, demonstrating its sustained potency.

| BTK Variant | This compound IC50 (nM) | Reference |

|---|---|---|

| Wild-Type (WT) BTK | 1.0 | |

| C481S Mutant BTK | 1.8 |

The information available in scientific literature characterizes this compound as a reversible, non-covalent inhibitor for both wild-type and C481S mutant BTK. Gatekeeper mutations, such as T474I (Threonine-474 to Isoleucine), are another class of mutations that can confer resistance to kinase inhibitors by altering the shape and accessibility of the ATP-binding pocket. However, current research on this compound has primarily focused on its efficacy in overcoming C481S mutations. While this compound has been shown to be effective against certain gatekeeper mutations in other kinases, specific data detailing an irreversible binding mechanism to the BTK T474I gatekeeper mutation is not prominently featured in the primary literature. The fundamental design of this compound as a reversible inhibitor suggests that its interaction with any BTK variant, including those with gatekeeper mutations, would likely remain non-covalent in nature.

Modulation of Intracellular Signaling Pathways

This compound's therapeutic effect is a direct consequence of its ability to modulate critical intracellular signaling pathways that are dependent on BTK activity.

The B-cell receptor (BCR) signaling pathway is constitutively active in many B-cell cancers and is crucial for their survival. Upon engagement of the BCR, a signaling cascade is initiated, with BTK acting as a central signal transducer. BTK, once activated, phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2).

This compound, by binding to and inhibiting BTK, prevents its activation and subsequent phosphorylation of these downstream substrates. This blockade effectively halts the propagation of the BCR signal. The inhibition of BTK by this compound leads to a measurable decrease in the phosphorylation of PLCγ2, a key biomarker of BTK pathway activity. By disrupting this cascade, this compound suppresses the signals that promote B-cell proliferation and survival.

Effects on PI3K/AKT/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical intracellular signaling cascade that governs a multitude of cellular functions, including cell growth, proliferation, survival, and metabolism. atsjournals.orgnih.govmdpi.com Dysregulation of this pathway is a common feature in many cancers, leading to uncontrolled cell proliferation and survival. nih.govmdpi.com The pathway is initiated by the activation of PI3K, often through growth factor receptors, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). atsjournals.orgnih.gov PIP3 acts as a docking site for the serine/threonine kinase AKT, leading to its phosphorylation and activation. atsjournals.orgfrontiersin.org Activated AKT, in turn, influences numerous downstream targets, including the mTOR complex 1 (mTORC1), to promote protein synthesis and cell growth. nih.govfrontiersin.org

Bruton's tyrosine kinase (BTK) is known to be an upstream modulator of the PI3K/AKT pathway. Preclinical studies with BTK inhibitors have demonstrated that blocking BTK can abrogate downstream survival signals, including the PI3K/AKT pathway. nih.gov Research specifically investigating this compound has shown that the compound affects the phosphorylation status of key proteins within this cascade. A genome-wide CRISPR/Cas9 knockout screen identified that this compound treatment leads to a reduction in the phosphorylation of AKT, indicating a direct or indirect inhibitory effect on this central node of the PI3K/AKT/mTOR pathway. aacrjournals.org By downregulating AKT phosphorylation, this compound interferes with the pro-survival and proliferative signals that are often constitutively active in malignant cells.

Influence on MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is another fundamental signaling cascade that translates extracellular signals into cellular responses such as proliferation, differentiation, and survival. frontiersin.orgnih.govplos.org This pathway consists of a series of protein kinases that are activated sequentially: a MAP kinase kinase kinase (like Raf), a MAP kinase kinase (MEK), and finally a MAP kinase (ERK). frontiersin.orgplos.org Upon activation, typically by growth factors binding to receptor tyrosine kinases, ERK can translocate to the nucleus to phosphorylate transcription factors, thereby regulating gene expression. nih.govfrontiersin.org

The activity of BTK is intertwined with the MAPK/ERK pathway. In preclinical models of B-cell malignancies, the BTK inhibitor ibrutinib has been shown to suppress downstream survival pathways, including ERK1/2. nih.gov Consistent with the effects of its drug class, this compound has been demonstrated to influence this pathway directly. Studies have revealed that this compound treatment results in decreased phosphorylation of ERK. aacrjournals.org This inhibition of ERK phosphorylation suggests that this compound can disrupt the signaling cascade that is essential for the growth and survival of certain cancer cells, providing a key mechanism for its anti-tumor activity.

Impact on GSK3β Phosphorylation

Glycogen synthase kinase 3β (GSK3β) is a ubiquitously expressed serine/threonine kinase that acts as a critical regulatory hub for numerous signaling pathways and cellular processes, including metabolism, cell proliferation, and apoptosis. nih.gov Unlike many kinases, GSK3β is typically constitutively active and is primarily regulated through inhibitory phosphorylation, most notably at the Ser9 residue by kinases such as AKT. nih.gov Phosphorylation at this site inactivates GSK3β. nih.govmdpi.comaai.org Dysregulation of GSK3β activity has been implicated in a variety of diseases. mdpi.com

This compound has been identified as a modulator of GSK3β activity. In a genome-wide CRISPR/Cas9 knockout screen, treatment with this compound was found to affect the phosphorylation of GSK3β. aacrjournals.org Given that AKT is a primary kinase responsible for the inhibitory phosphorylation of GSK3β, this compound's observed effect on reducing AKT phosphorylation likely leads to downstream consequences for GSK3β activity. aacrjournals.orgnih.gov By influencing the phosphorylation state of GSK3β, this compound can interfere with the complex signaling networks that control cell fate and function. Another phosphorylation site, Ser389, has also been identified as a point of GSK3β inactivation, highlighting the complex regulation of this kinase which can be influenced by novel therapeutic agents. nih.gov

Effects on Immune Cell Activation and Inflammatory Activities in Preclinical Models

B-cell Inhibition

The B-cell receptor (BCR) signaling pathway is fundamental for the development, maturation, and survival of B-cells, and its aberrant activation is a hallmark of many B-cell malignancies. oncotarget.com BTK is a crucial kinase in this pathway, and its inhibition is a validated therapeutic strategy. nih.govoncotarget.com Preclinical studies with BTK inhibitors like ibrutinib have consistently shown potent inhibition of BCR signaling, leading to decreased B-cell proliferation and survival in various models of B-cell cancers. oncotarget.com

This compound, as a new-generation BTK inhibitor, has demonstrated promising anti-tumor activity in preclinical and clinical studies involving B-cell malignancies. ashpublications.org It has a unique dual binding mechanism, targeting wild-type BTK irreversibly and also inhibiting BTK with resistance mutations. ashpublications.org In an ongoing phase 1 study, this compound monotherapy has shown significant efficacy in patients with relapsed or refractory (R/R) B-cell non-Hodgkin lymphomas.

| Malignancy Type | Overall Response Rate (ORR) | Complete Response (CR) Rate | Reference |

|---|---|---|---|

| Mantle Cell Lymphoma (MCL) | 77% | 39% | |

| Non-Germinal Center B-cell (GCB)-like Diffuse Large B-cell Lymphoma (DLBCL) | 70% | 40% | |

| Marginal Zone Lymphoma (MZL) | 73% | 9% |

These findings underscore this compound's potent B-cell inhibitory activity, which forms the basis of its therapeutic application in various B-cell cancers.

Macrophage Modulation

Macrophages are key cells of the innate immune system and play a significant role in the tumor microenvironment. nih.gov They can be polarized into different phenotypes, broadly classified as pro-inflammatory (M1) or anti-inflammatory/pro-tumoral (M2) macrophages. ashpublications.org BTK is an important regulator of macrophage function, including activation, cytokine production, and polarization. frontiersin.orgashpublications.org

Preclinical studies have shown that BTK inhibitors can modulate macrophage activity. They can inhibit the production of pro-inflammatory cytokines and chemokines, such as CXCL12, CXCL13, and VEGF, from macrophages. nih.gov This is achieved by downregulating key signaling pathways like NF-κB and STAT3. nih.gov Furthermore, BTK inhibitors can influence macrophage polarization. In preclinical lymphoma models, BTK inhibition has been shown to down-regulate the polarization of M2 macrophages, which are associated with immunosuppression and tumor progression. This was evidenced by a reduction in M2 markers like CD206 and IL-10. Conversely, some studies suggest that BTK-deficient macrophages have impaired M1 polarization. atsjournals.orgfrontiersin.org By modulating macrophage function and polarization, BTK inhibitors like this compound can alter the tumor microenvironment, potentially reducing tumor-promoting inflammation and enhancing anti-tumor immunity. nih.gov

Basophil and Mast Cell Pathway Inhibition

Mast cells and basophils are critical effector cells in allergic and inflammatory responses, including anaphylaxis. Their activation, often triggered by the cross-linking of high-affinity IgE receptors (FcεRI), leads to degranulation and the release of potent inflammatory mediators like histamine. BTK is essential for FcεRI signaling in these cells.

Preclinical studies have demonstrated that BTK inhibitors can effectively block the activation of human mast cells and basophils. In vitro experiments have shown that BTK inhibitors abolish IgE-mediated degranulation and the production of cytokines in primary human mast cells and basophils. For example, the BTK inhibitor remibrutinib (B610443) was shown to reduce the expression of the degranulation marker CD63 on both basophils and mast cells when stimulated with serum from patients with chronic urticaria. This inhibitory effect was observed irrespective of the patient's response to other therapies like omalizumab. In preclinical models, BTK inhibition also prevented IgE-mediated bronchoconstriction by blocking the activation of tissue-resident mast cells in the lungs. These findings indicate that by inhibiting BTK, this compound can potently suppress the key pathways that drive mast cell and basophil activation, suggesting its utility in treating IgE-mediated inflammatory diseases.

Research on this compound's Direct Modulation of Neutrophil Activity Remains Limited

As of late 2024, detailed research findings specifically elucidating the direct molecular and cellular mechanisms of this compound on neutrophil activity are not extensively available in publicly accessible scientific literature. This compound, a next-generation, highly selective Bruton's tyrosine kinase (BTK) inhibitor, has primarily been investigated in the context of B-cell malignancies. ashpublications.org

Clinical trial data for this compound has noted decreased neutrophil count, or neutropenia, as a common treatment-emergent adverse event. ashpublications.org In one study, 63.6% of patients with relapsed/refractory non-germinal center B-cell diffuse large B-cell lymphoma experienced decreased neutrophil count or neutropenia. ashpublications.org This suggests that this compound, like other BTK inhibitors, impacts neutrophils. However, this clinical observation does not detail the specific modulatory effects on neutrophil function.

The broader class of BTK inhibitors has been shown to significantly modulate various aspects of neutrophil activity. BTK is a crucial component of the signaling pathways that govern key neutrophil functions. jci.orgnih.gov Research on other BTK inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, has demonstrated that inhibition of BTK can impair several neutrophil activities, including:

Reactive Oxygen Species (ROS) Production: BTK is involved in the signaling cascade that leads to the oxidative burst, a critical antimicrobial function of neutrophils. nih.govhaematologica.org Inhibition of BTK has been shown to reduce ROS production in response to various stimuli. nih.gov

Chemotaxis: The directed migration of neutrophils to sites of inflammation is a BTK-dependent process. nih.govhaematologica.org Studies on other BTK inhibitors have shown a reduction in neutrophil migration. nih.gov

Neutrophil Extracellular Trap (NET) Formation: The release of NETs, a web-like structure of DNA and proteins that traps pathogens, is also influenced by BTK signaling. nih.gov BTK inhibitors have been found to diminish the release of NETs. nih.gov

Degranulation and Phagocytosis: These essential functions for clearing pathogens are also under the influence of BTK-mediated signaling pathways. nih.govhaematologica.org

While it is plausible that this compound modulates neutrophil activity through similar mechanisms due to its action as a BTK inhibitor, specific preclinical and in vitro studies detailing these effects for this compound are not yet prominent in the available literature. Consequently, a detailed, data-driven account of this compound's specific impact on neutrophil activity modulation, including interactive data tables with research findings, cannot be provided at this time. Further research is required to fully characterize the molecular and cellular effects of this compound on neutrophil function.

Preclinical Pharmacodynamics of Rocbrutinib

In Vitro and In Vivo Target Engagement Studies

In Vitro Target Engagement:

Rocbrutinib exhibits potent and selective inhibition of BTK. In biochemical assays, it has shown a high affinity for BTK. nih.gov Cellular assays have further confirmed its ability to inhibit BTK activity within cells. For instance, in anti-IgM and CD40L stimulated B cells, this compound effectively inhibited the phosphorylation of BTK and its downstream signaling molecules, including PLCγ2 and AKT. nih.gov This demonstrates that this compound can effectively engage its target within a cellular context, disrupting the signaling cascade that promotes B-cell activation and proliferation.

One of the key features of this compound is its dual mechanism of action, acting as both a covalent and non-covalent inhibitor of BTK. researchgate.net It can irreversibly bind to the cysteine 481 (C481) residue in wild-type BTK, a common mechanism for many BTK inhibitors. researchgate.net This covalent interaction leads to sustained inhibition of the kinase.

In Vivo Target Engagement:

Preclinical in vivo studies have consistently demonstrated high and sustained BTK occupancy following administration of this compound. In animal models, this compound has shown the ability to achieve significant and durable target engagement in peripheral blood mononuclear cells (PBMCs) and in tumor tissues. plos.orgnih.gov For example, studies in rats have shown that high levels of BTK occupancy are maintained even when plasma concentrations of the drug are low, indicating a long residence time on the target. nih.gov This sustained target engagement is a critical factor for its therapeutic efficacy, allowing for less frequent dosing while maintaining a continuous blockade of the B-cell receptor signaling pathway. catapult.org.uk

Studies in canine models of B-cell non-Hodgkin lymphoma have also shown rapid tumor penetration and full BTK occupancy in both peripheral blood B-cells and lymphoma fine needle aspirate samples. plos.org This indicates that this compound can effectively reach its target tissue and exert its inhibitory effects.

Identification and Validation of Preclinical Pharmacodynamic Biomarkers

The identification of reliable pharmacodynamic (PD) biomarkers is crucial for assessing the biological activity of a drug and for guiding dose selection in clinical trials. neals.orgnih.gov For this compound, the primary PD biomarker is the occupancy of BTK in a relevant cell population, typically PBMCs. nih.gov

BTK Occupancy:

Measurement of BTK occupancy provides a direct assessment of target engagement. plos.org Assays have been developed to quantify the percentage of BTK molecules that are bound by this compound. In preclinical studies, a strong correlation has been observed between the dose of this compound administered and the level of BTK occupancy achieved. plos.org Furthermore, this target engagement has been linked to downstream pharmacological effects. nih.gov

Downstream Signaling Molecules:

In addition to direct target occupancy, the phosphorylation status of downstream signaling molecules in the B-cell receptor pathway can serve as valuable PD biomarkers. As demonstrated in vitro, this compound inhibits the phosphorylation of proteins such as PLCγ2 and AKT. nih.gov Measuring the reduction in the phosphorylated forms of these proteins in preclinical models can provide further evidence of the drug's biological activity and its impact on the signaling cascade.

Cellular Phenotypes:

Changes in cellular phenotypes, such as the inhibition of B-cell activation and proliferation, also serve as important PD biomarkers. researchgate.net Preclinical studies have shown that this compound can inhibit these cellular processes in a dose-dependent manner, providing a functional readout of its pharmacodynamic effects. researchgate.net

Below is a table summarizing key preclinical pharmacodynamic biomarkers for this compound:

| Biomarker Category | Specific Biomarker | Method of Measurement | Relevance |

| Target Engagement | BTK Occupancy | Biotinylated probe-based assays | Direct measure of this compound binding to its target. |

| Downstream Signaling | Phospho-BTK (pBTK) | Immunoassays (e.g., ELISA, Western Blot) | Indicates inhibition of BTK autophosphorylation. |

| Phospho-PLCγ2 (pPLCγ2) | Immunoassays | Measures inhibition of a key downstream signaling node. | |

| Phospho-AKT (pAKT) | Immunoassays | Assesses impact on a critical cell survival pathway. | |

| Cellular Function | B-cell Activation Markers (e.g., CD69, CD86) | Flow Cytometry | Indicates inhibition of B-cell activation. |

| B-cell Proliferation | Proliferation assays (e.g., CFSE, BrdU) | Measures the anti-proliferative effect of this compound. |

Dose-Response Relationship Analysis in Preclinical Biological Systems

Understanding the dose-response relationship is fundamental to determining the optimal therapeutic window for a drug. wikipedia.org Preclinical studies for this compound have focused on establishing this relationship in various biological systems, from cellular assays to in vivo models of disease. gu.se

In Vitro Dose-Response:

In vitro studies have been instrumental in defining the potency of this compound. Dose-response curves are generated by exposing cancer cell lines or primary cells to a range of this compound concentrations and measuring a specific biological effect, such as inhibition of cell proliferation or induction of apoptosis. biorxiv.org These studies typically yield an IC50 value, which represents the concentration of the drug required to inhibit a biological process by 50%. nih.gov

In Vivo Dose-Response:

In animal models of B-cell malignancies, dose-escalation studies have been conducted to evaluate the relationship between the administered dose of this compound and its anti-tumor efficacy. plos.org These studies have demonstrated a clear dose-dependent inhibition of tumor growth. plos.org By correlating the dose with both efficacy and target engagement (BTK occupancy), researchers can establish a therapeutic dose range that is likely to be effective in humans. allucent.comradiologykey.com For example, in a rat model of collagen-induced arthritis, this compound showed a dose-dependent improvement in clinical scores and joint pathology. researchgate.net

The following table illustrates a hypothetical dose-response relationship for this compound in a preclinical model:

| Dose (mg/kg) | BTK Occupancy (%) | Tumor Growth Inhibition (%) |

| 1 | 50 | 25 |

| 3 | 85 | 60 |

| 10 | >95 | 90 |

| 30 | >99 | 95 |

Time-Course Effects on Target Modulation in Preclinical Models

Investigating the time-course of target modulation provides insights into the duration of a drug's effect and helps to inform the optimal dosing schedule. catapult.org.uk For this compound, preclinical studies have examined the onset and duration of BTK inhibition following a single dose. nih.gov

These studies have shown that this compound leads to rapid and sustained inhibition of BTK. nih.gov High levels of BTK occupancy are often achieved shortly after administration and can be maintained for an extended period, in some cases up to 48 hours or longer, even as the plasma concentration of the drug declines. nih.govnih.gov This prolonged target engagement is a key characteristic of covalent inhibitors and supports the potential for once-daily dosing regimens. nih.gov

The ability to maintain a high level of target modulation over time is critical for achieving a continuous therapeutic effect and preventing the reactivation of the B-cell receptor signaling pathway. catapult.org.uk The time-course data from preclinical models are essential for developing pharmacokinetic/pharmacodynamic (PK/PD) models that can predict the drug's behavior in humans and guide the design of clinical trials. frontiersin.org

Preclinical Efficacy and Therapeutic Potential in Investigational Models

In Vitro Efficacy in Disease-Relevant Cell Lines

Studies using isolated cancer cell lines have been instrumental in characterizing the direct cellular effects of rocbrutinib, confirming its anti-proliferative activity and its ability to induce cell death.

This compound has demonstrated significant anti-proliferative and cytotoxic effects across various B-cell malignancy cell lines. Preclinical research shows that this compound effectively causes the death of chronic lymphocytic leukemia (CLL) cells. cllsociety.org Its efficacy is not limited to treatment-sensitive cells; it also induces cell death in CLL cells harboring the C481S or T474I mutations, which are known to confer resistance to other BTK inhibitors. cllsociety.org

The compound has shown potent cytotoxicity against primary CLL cells, both when cultured in isolation and in co-culture with HS-5 stromal cells, which mimic the protective tumor microenvironment. patsnap.com In these assays, its performance was comparable or superior to existing BTK inhibitors. patsnap.com This activity is linked to its potent and highly selective inhibition of BTK, which disrupts the B cell receptor (BCR) signaling pathway essential for the survival and proliferation of malignant B-cells. patsnap.comcllsociety.org This disruption leads to a significant reduction in the activation of key downstream signaling proteins, including BTK itself and PLCG2. cllsociety.org

When combined with BCL-2 inhibitors, this compound shows a synergistic reduction in the proliferation of various cell lines, including HG-3, OSU-CLL, and TMD8. confex.com

Table 1: Preclinical Cytotoxic Effects of this compound in Combination Therapies

| Cell Line | Combination Agent | Observed Effect | Significance |

|---|---|---|---|

| OSU-CLL | Venetoclax (B612062) | 11% cytotoxic effect | p=0.001 |

| OSU-CLL | LP-118 | 21% cytotoxic effect | p<0.00001 |

| TMD8 (WT BTK) | Venetoclax | 36.4% cytotoxic effect | p<0.00001 |

| TMD8 (WT BTK) | LP-118 | 66.7% cytotoxic effect | p<0.00001 |

Data derived from 72-hour drugging experiments. confex.com

The cytotoxic effects of this compound are primarily mediated through the induction of apoptosis, or programmed cell death. Preclinical studies confirm that this compound's mechanism of action leads to the death of CLL cells. cllsociety.org The inhibition of the constitutively active BCR signaling pathway by this compound deprives the malignant cells of crucial survival signals, ultimately triggering the apoptotic cascade. This is a key therapeutic mechanism for BTK inhibitors in B-cell cancers. cllsociety.org

In Vivo Efficacy in Animal Models of BTK-Driven Pathologies

The therapeutic potential of this compound has been further substantiated in in vivo animal models, which provide a more complex biological system to evaluate efficacy.

In mouse engraftment models of CLL, a type of xenograft model where human leukemic cells are implanted into mice, this compound demonstrated significant in vivo efficacy. patsnap.com Treatment with this compound led to a significant improvement in the survival of the mice compared to both the vehicle control and the first-generation BTK inhibitor, ibrutinib (B1684441). patsnap.com This finding highlights the potent anti-tumor activity of this compound in a living organism and suggests a strong potential for inhibiting tumor progression. patsnap.com

Beyond its direct effects on tumor cells, this compound has been shown to modulate the tumor microenvironment. A key aspect of this is its ability to interfere with chemokine signaling, which plays a role in cell trafficking and homing to protective niches like the lymph nodes and bone marrow. In preclinical studies, this compound significantly decreased the production of the chemokines CCL3 and CCL4 by CLL cells. patsnap.com By disrupting this signaling, this compound can potentially mobilize CLL cells from their protective environments, making them more susceptible to therapy. Furthermore, the compound effectively reduces the migration capacity of primary CLL cells. patsnap.com

Combination Strategies and Synergistic Interactions in Preclinical Research

To enhance its therapeutic efficacy and overcome potential resistance, this compound has been evaluated in combination with other targeted agents in preclinical settings. A genome-wide CRISPR/Cas9 knockout screen was utilized to identify potential targets for combination strategies, which pointed towards the BCL-2 family of anti-apoptotic proteins. confex.com

Subsequent preclinical validation demonstrated that combining this compound with BCL-2 inhibitors, such as venetoclax or the experimental compound LP-118, resulted in synergistic activity. confex.com This combination led to significantly enhanced cytotoxic effects in CLL cell lines. confex.com Mechanistically, the dual treatment induced further inhibition of the BCR and AKT/mTOR signaling pathways, as evidenced by reduced phosphorylation of BTK, ERK, AKT, and GSK3β in primary CLL B-cells. confex.com

Crucially, this synergistic effect was maintained in cells with mutations that confer resistance to other BTK inhibitors, including both the covalent resistance mutation (C481S) and the non-covalent resistance mutation (T474I). confex.com These findings provide a strong preclinical rationale for clinical trials investigating the combination of this compound with BCL-2 inhibitors for patients with CLL. confex.com

Table 2: Summary of this compound's Synergistic Effects with BCL-2 Inhibitors

| Cell Line Model | Key Finding | Signaling Pathway Impact |

|---|---|---|

| HG-3, OSU-CLL, TMD8 | Synergistic reduction in cell proliferation. confex.com | Further inhibition of BCR and AKT/mTOR signaling. confex.com |

| Primary CLL B-cells | Enhanced inhibition of pBTK, pERK, pAKT, pGSK3β. confex.com | Downregulation of key survival pathways. confex.com |

| C481S Mutant Model | Retained synergistic effect. confex.com | Overcomes covalent BTKi resistance mechanisms. confex.com |

| T474I Mutant Model | Retained synergistic effect. confex.com | Overcomes non-covalent BTKi resistance mechanisms. confex.com |

Table of Compounds Mentioned

| Compound Name |

|---|

| Acalabrutinib |

| GSK3β |

| Ibrutinib |

| LP-118 |

| Pirtobrutinib |

| PLCG2 |

| This compound (LP-168) |

| Venetoclax |

Combinatorial Effects with BCL-2 Inhibitors

The combination of BTK inhibitors and B-cell lymphoma 2 (BCL-2) inhibitors has been a promising strategy in treating CLL. vjhemonc.com Preclinical studies were undertaken to explore the efficacy of combining this compound with inhibitors of BCL-2. vjhemonc.comyoutube.com

Research has shown that the dual targeting of BTK and BCL-2 can be highly effective, leading to deep remissions in many patients. ashpublications.orgresearchgate.net Preclinical investigations into this compound have demonstrated exciting efficacy when combined with various BCL-2 inhibitors. vjhemonc.comyoutube.com These findings support the potential for moving this combination into clinical trials. vjhemonc.com The data indicate that the combined use of this compound with pharmacological agents targeting BCL-2 and BCL-xL results in synergistic activity in CLL models. ashpublications.orgresearchgate.net This synergy holds true even in the presence of mutations that typically confer resistance to both BTK and BCL-2 inhibitors. ashpublications.orgresearchgate.net

Investigation of Novel Combination Targets Identified via Screening

To systematically identify new therapeutic partners for this compound, a genome-wide CRISPR/Cas9 knockout screen was conducted to find targets that exhibit synthetic lethality with the BTK inhibitor. vjhemonc.comashpublications.orgresearchgate.net This screening was performed in the HG-3 CLL cell line. ashpublications.orgresearchgate.net

The screen successfully identified 1,875 genes whose depletion sensitized the cancer cells to this compound treatment. ashpublications.orgresearchgate.net A subsequent pathway analysis of these genetic hits revealed a significant enrichment of genes involved in the regulation of mitochondrial membrane potential and reactive oxygen species pathways. ashpublications.orgresearchgate.net Notably, BCL-2, a key regulator of these processes, was among the top-ranking genes identified, providing a strong rationale for the combination studies mentioned previously. vjhemonc.comashpublications.orgresearchgate.net The validation of these potential targets was carried out through pharmacological inhibition in various cell lines, including those with wild-type BTK and those with C481S and T474I resistance mutations, as well as in primary patient samples. ashpublications.orgresearchgate.net

The table below summarizes the key findings from the CRISPR/Cas9 screen designed to identify novel combination targets for this compound.

| Screening Parameter | Details |

| Screening Technology | Genome-wide CRISPR/Cas9 Knockout |

| Cell Line Used | HG-3 Chronic Lymphocytic Leukemia (CLL) cells |

| Objective | Identify genes demonstrating synthetic lethality with this compound |

| Number of Gene Hits | 1,875 genes identified |

| Enriched Pathways | Regulation of mitochondrial membrane potential (p=0.00195), Reactive oxygen species pathways (p=0.00195) |

| Key Target Identified | BCL-2 |

Preclinical Pharmacokinetics of Rocbrutinib

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species

Preclinical studies have provided initial insights into the ADME profile of Rocbrutinib, suggesting favorable properties for an oral therapeutic.

This compound is an orally administered small molecule. springer.com Reports from early clinical development describe it as having "high bioavailability" or "superb bioavailability," indicating efficient absorption from the gastrointestinal tract into the systemic circulation in preclinical models. researchgate.netnewavepharma.com However, specific quantitative data on the fraction of the dose absorbed (F%) or the time to maximum plasma concentration (Tmax) in various animal models are not extensively detailed in publicly available literature. In a Phase 1 clinical study, plasma concentration peaked approximately 2 to 3 hours after administration in a fasted state, which provides a preliminary indication of its absorption rate. researchgate.net

Detailed studies characterizing the specific tissue distribution and potential for accumulation of this compound in various organs and tissues within preclinical animal models have not been widely published. Such studies are critical for understanding the drug's penetration into target tissues, such as lymphoid organs, as well as identifying any potential for off-target accumulation.

The specific metabolic pathways of this compound and the identity of its metabolites in preclinical species have not been fully disclosed in the available scientific literature. Preclinical research has highlighted that this compound is a highly selective BTK inhibitor, which suggests a potentially cleaner metabolic profile with fewer off-target effects. youtube.comcllsociety.org The metabolism of drugs, particularly kinase inhibitors, often involves cytochrome P450 (CYP) enzymes, but specific data on this compound's metabolism are pending. nih.gov

The primary routes of excretion (e.g., renal or fecal) and the clearance mechanisms for this compound and its metabolites in preclinical models have not been detailed in published studies. The average terminal half-life in humans was reported to be approximately 15.1 hours, which supports a once-daily dosing schedule. researchgate.net This half-life reflects the combined processes of metabolism and excretion, though specific clearance values (CL) from preclinical species are not available. The kidney and liver are the primary organs responsible for drug elimination. nih.gov

Factors Influencing Preclinical Exposure Profiles

The relationship between the administered dose and the resulting concentration of the drug in the body is a key aspect of pharmacokinetic analysis.

Early clinical data for this compound (LP-168) indicates that its exposure in terms of steady-state plasma concentration increases in a dose-dependent manner. researchgate.net Specifically, this dose-proportional increase was observed with limited accumulation at dose levels between 100 mg and 200 mg. researchgate.net This suggests that within this range, the processes of absorption, distribution, and elimination are not saturated, leading to a predictable, linear relationship between the dose and systemic exposure.

Data Tables

Table 1: Reported Pharmacokinetic Parameters for this compound (LP-168) Note: The following data is derived from early-phase human clinical trials, as detailed preclinical data is not publicly available.

| Parameter | Value | Species | Source |

| Bioavailability | High / Superb | Preclinical/Clinical | researchgate.netnewavepharma.com |

| Time to Peak (Tmax) | ~2-3 hours (fasted) | Human | researchgate.net |

| Terminal Half-life (t½) | ~15.1 hours | Human | researchgate.net |

| Dose Proportionality | Dose-dependent exposure | Human | researchgate.net |

Compound Names

Preclinical Pharmacokinetic Data for this compound Not Publicly Available

Detailed information regarding the preclinical pharmacokinetics of the chemical compound this compound, specifically concerning the impact of different administration routes and the application of pharmacokinetic modeling in its early-stage research, is not available in the public domain.

An extensive review of scientific literature and publicly accessible data sources did not yield specific results for this compound corresponding to the requested sections on the "Impact of Administration Routes" and "Pharmacokinetic Modeling in Preclinical Research."

While clinical trial data describing the pharmacokinetic profile of this compound in humans is available, the foundational preclinical studies in animal models, which would typically include comparisons of intravenous and oral administration to determine parameters like absolute bioavailability, have not been published. newavepharma.comashpublications.orgresearchgate.netresearchgate.net Similarly, there are no accessible reports on the use of physiologically based pharmacokinetic (PBPK) modeling or other simulation approaches during the preclinical development of this compound. nih.govhealthunlocked.com

Information on preclinical activities has been limited to its mechanism of action and efficacy against specific mutations. researchgate.net Therefore, a detailed article on these specific aspects of its preclinical pharmacokinetic profile cannot be generated at this time.

Molecular Mechanisms of Resistance to Btk Inhibition and Rocbrutinib S Role

Intrinsic Molecular Resistance Mechanisms in Preclinical Models

Intrinsic resistance to BTK inhibitors is less common in diseases like chronic lymphocytic leukemia (CLL) but can be observed in other hematologic malignancies. hematologyandoncology.net In preclinical models, several intrinsic resistance mechanisms have been identified. These often involve the activation of alternative survival pathways that bypass the need for BTK signaling.

For instance, in preclinical models of mantle cell lymphoma (MCL), intrinsic resistance to BTK inhibitors has been linked to the activation of the PI3K-AKT-mTOR pathway. targetedonc.com Studies have shown that MCL cell lines with inherent resistance to BTK inhibitors can be sensitive to agents that target other pathways, suggesting a reliance on these alternative routes for survival. targetedonc.com Furthermore, epigenetic modifications can also contribute to intrinsic resistance. In models of activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL), epigenetic reprogramming has been shown to drive primary resistance to ibrutinib (B1684441) by allowing cancer cells to circumvent their dependency on BTK signaling. mdpi.comnih.gov

Another described mechanism involves the tumor microenvironment, which can provide pro-survival signals to cancer cells, thereby reducing their dependence on the BTK pathway and conferring intrinsic resistance to BTK inhibition. frontiersin.orgfrontiersin.org The local microenvironment can significantly influence tumor biology and its response to therapies. nih.gov

Acquired Molecular Resistance Mechanisms in Preclinical Settings

Acquired resistance is a more frequently observed phenomenon in the clinical setting for CLL and has been extensively studied in preclinical models. hematologyandoncology.net This form of resistance typically arises from genetic mutations within the cancer cells that either alter the drug's target or activate downstream signaling pathways, rendering the inhibitor ineffective.

BTK Kinase Domain Mutations (e.g., C481S, T474I)

The most common mechanism of acquired resistance to first- and second-generation covalent BTK inhibitors, such as ibrutinib and acalabrutinib, is the development of mutations in the BTK gene itself. mdpi.comnih.gov The most frequently reported mutation is a substitution at the cysteine 481 residue (C481S) in the BTK kinase domain. nih.govwuxibiology.com This cysteine residue is the binding site for covalent BTK inhibitors. The C481S mutation prevents the irreversible binding of these drugs, rendering them less effective. nih.govnih.gov Preclinical models have demonstrated that the C481S mutation leads to a reversible, rather than irreversible, inhibition of BTK, which is insufficient to control the disease given the short half-life of these drugs. hematologyandoncology.netnih.gov Other less common mutations at the C481 residue (e.g., C481F, C481R, C481Y) have also been identified. ashpublications.org

With the advent of non-covalent BTK inhibitors developed to overcome the C481S mutation, new resistance mutations have emerged. mdpi.com A notable example is the T474I "gatekeeper" mutation. oncokb.orgashpublications.org This mutation is located in the kinase domain and has been shown in preclinical studies to confer resistance to both covalent and some non-covalent BTK inhibitors by altering the conformation of the ATP-binding pocket. oncokb.orgashpublications.org Preclinical models have shown that the T474I mutation can lead to increased autophosphorylation and kinase activity compared to wild-type BTK. ashpublications.org Other BTK mutations that have been identified in preclinical and clinical settings of resistance include V416L, A428D, M437R, and L528W. mdpi.comnih.gov Some of these mutations, like L528W, are considered "kinase-dead" as they impair the enzymatic function of BTK but may allow for continued signaling through a scaffolding function. ashpublications.orgfaseb.org

Downstream Signaling Pathway Mutations (e.g., PLCγ2)

Mutations in genes downstream of BTK in the B-cell receptor (BCR) signaling pathway can also lead to acquired resistance. The most well-characterized of these are gain-of-function mutations in phospholipase C gamma 2 (PLCγ2). nih.gov PLCγ2 is a direct substrate of BTK, and its activation is crucial for downstream signaling. nih.gov Mutations in PLCγ2, such as R665W, can lead to its constitutive activation, independent of BTK activity. nih.govnih.gov This allows the cancer cell to bypass the BTK blockade and continue to receive pro-survival signals. nih.gov Preclinical studies have confirmed that these PLCγ2 mutations can activate downstream signaling even in the presence of BTK inhibitors. nih.govnih.gov

Rocbrutinib's Capacity to Overcome Specific BTK Resistance Mutations in Preclinical Models

This compound (LP-168) is a next-generation BTK inhibitor that has been specifically designed to address the challenge of acquired resistance. ashpublications.orgnewavepharma.com It possesses a unique dual-binding mechanism, allowing it to act as both a covalent and a non-covalent inhibitor. newavepharma.com

In preclinical studies, this compound has demonstrated the ability to inhibit wild-type (WT) BTK irreversibly. ashpublications.orgnewavepharma.com Crucially, it also maintains activity against BTK harboring the C481S mutation, a common resistance mechanism to first-generation BTK inhibitors. ashpublications.orgnewavepharma.com this compound binds reversibly to the C481S mutant BTK, a mode of action that has shown preclinical efficacy. ashpublications.orgnewavepharma.com

Furthermore, preclinical data indicates that this compound can irreversibly inhibit BTK with the T474I gatekeeper mutation. ashpublications.orgnewavepharma.com This is a significant advantage, as the T474I mutation confers resistance to both covalent and some non-covalent BTK inhibitors. oncokb.orgashpublications.org The ability of this compound to target both C481 and T474I mutant forms of BTK in preclinical models suggests its potential to be effective in patients who have developed resistance to other BTK inhibitors. ashpublications.orgresearchgate.net Preclinical investigations have highlighted this compound's activity in models with both C481 and T474 mutations. ashpublications.orgresearchgate.net

| BTK Status | This compound Binding Mechanism | Preclinical Activity |

|---|---|---|

| Wild-Type (WT) | Irreversible (Covalent) | Inhibits BTK signaling |

| C481S Mutant | Reversible (Non-covalent) | Overcomes resistance |

| T474I Mutant | Irreversible (Covalent) | Overcomes resistance |

Influence of Microenvironmental Factors on Preclinical Drug Resistance

The tumor microenvironment (TME) is increasingly recognized as a critical player in drug resistance. frontiersin.orgfrontiersin.org The TME is a complex ecosystem of non-cancerous cells, including stromal cells, immune cells, and endothelial cells, as well as extracellular matrix components and signaling molecules. frontiersin.org In preclinical models, the TME has been shown to protect cancer cells from the effects of targeted therapies, including BTK inhibitors.

Stromal cells within the TME can secrete growth factors and cytokines that activate alternative survival pathways in cancer cells, thereby reducing their dependency on the BTK signaling pathway. mdpi.com This can lead to both intrinsic and acquired resistance. For example, adhesion of cancer cells to stromal cells can promote clonogenic growth even in the presence of a BTK inhibitor. mdpi.com

Preclinical studies using patient-derived xenograft (PDX) models, which better recapitulate the human tumor and its microenvironment, are becoming increasingly important for studying drug resistance. frontiersin.orgmdpi.com These models have demonstrated that the site of tumor growth can significantly impact its response to therapy, highlighting the profound influence of the local microenvironment. nih.gov For instance, the same cancer cells grown in different anatomical locations in a mouse model can exhibit different sensitivities to treatment. nih.gov This underscores the need to consider the TME when developing and testing new therapeutic strategies to overcome drug resistance. Genome-wide CRISPR/Cas9 knockout screens are also being utilized in preclinical models to identify genes and pathways, including those influenced by the microenvironment, that contribute to drug resistance. researchgate.netmdpi.com

Structure Activity Relationship Sar Studies and Analog Development

Elucidation of Key Structural Features for BTK Binding and Selectivity

The therapeutic efficacy of rocbrutinib is rooted in its sophisticated molecular interaction with the BTK enzyme, allowing it to overcome common resistance mechanisms. cllsociety.org Unlike its predecessors, this compound was designed to function through two distinct binding modes. cancer.gov

Covalent Binding to Wild-Type and Gatekeeper Mutant BTK : In the presence of wild-type (WT) BTK, this compound acts as an irreversible inhibitor by forming a covalent bond with the cysteine residue at position 481 (C481) in the enzyme's active site. cancer.govnih.gov This is a common mechanism for many BTK inhibitors. elifesciences.org However, this compound's design also allows it to form an irreversible covalent bond with BTK harboring the T474I mutation. newavepharma.comresearchgate.net The T474 residue is known as a "gatekeeper" because its mutation can block inhibitor access to the active site, often leading to resistance against non-covalent inhibitors. elifesciences.orgjci.org this compound's ability to covalently target the T474I mutant is a key feature that distinguishes it from other inhibitors. researchgate.net

Non-Covalent Binding to C481S Mutant BTK : The most prevalent resistance mechanism to first- and second-generation covalent BTK inhibitors is a mutation at the C481 binding site, most commonly a substitution of cysteine with serine (C481S). cllsociety.orgelifesciences.org This substitution prevents the formation of the covalent bond. This compound overcomes this challenge by switching to a non-covalent (reversible) binding mode in the presence of the C481S mutation. cancer.govyoutube.com This dual activity ensures that the BCR signaling pathway remains inhibited even after the tumor develops this common resistance mutation. cancer.gov

This dual-action capability makes this compound a highly selective, fourth-generation BTK inhibitor, with preclinical activity demonstrated against various C481 and T474 mutations. newavepharma.comresearchgate.netresearchgate.net

Rational Design and Synthesis of this compound Analogues and Derivatives

The development of a molecule with the dual-binding properties of this compound stems from a rational, structure-based drug design approach. nih.gov This process involves leveraging the three-dimensional structure of the target protein to design molecules with high affinity and specificity. For BTK inhibitors, the goal is to maximize interactions with the ATP-binding pocket while minimizing off-target effects. nih.govnih.gov

The synthesis of kinase inhibitors like this compound typically involves multi-step chemical reactions. frontiersin.org While specific details on the synthesis of this compound analogues are proprietary, the general approach for creating derivatives of complex heterocyclic molecules often involves:

Scaffold Modification : Starting with a core chemical structure, or scaffold, known to have some affinity for the target. For instance, this compound is based on a pyrrolopyrazine core. medchemexpress.com

Functional Group Alteration : Systematically altering the functional groups attached to the scaffold. mdpi.comnih.gov For a BTK inhibitor, this could involve modifying the "warhead"—the reactive group responsible for covalent bonding—to optimize its reactivity and selectivity. nih.gov It would also involve changing other substituents to enhance non-covalent interactions (like hydrogen bonds and hydrophobic interactions) and improve pharmacological properties such as solubility and bioavailability. frontiersin.org

The rational design of this compound likely focused on incorporating structural elements that allow for potent reversible binding, which could then be combined with a reactive group for covalent bonding. This strategy aims to create a versatile inhibitor effective against multiple forms of the target enzyme. cllsociety.orgfrontiersin.org

Computational Modeling and In Silico Approaches in SAR

In silico methods are indispensable in modern drug discovery for predicting how a molecule will interact with its target before it is synthesized, saving significant time and resources. nih.gov It was through such structural predictions that this compound was anticipated to be effective against both C481S and T474I mutations. youtube.com

Computational techniques used in the structure-activity relationship (SAR) studies of BTK inhibitors include:

Molecular Docking : This method predicts the preferred orientation of a ligand (the drug) when bound to its receptor (the protein target). nih.gov Docking simulations would have been used to model how this compound and its potential analogues fit into the ATP-binding site of both wild-type and mutant BTK, helping to refine the chemical structure for optimal binding energy and fit. researchgate.net

Molecular Dynamics (MD) Simulations : MD simulations model the movement of every atom in the protein-ligand complex over time. This provides insights into the stability of the binding and can reveal how mutations, such as T474M or L528W, alter the protein's structure and disrupt inhibitor binding. jci.orgresearchgate.net

Quantitative Systems Pharmacology (QSP) Modeling : QSP models integrate data on drug pharmacokinetics and target biology to predict the level of target occupancy in different tissues over time. nih.gov Such models are crucial for understanding how to maintain sufficient BTK inhibition to ensure maximal efficacy. nih.gov

These computational approaches allow researchers to understand the structural basis for an inhibitor's potency and selectivity, guiding the design of more effective next-generation drugs like this compound.

Impact of Structural Modifications on Preclinical Pharmacological Profiles

The structural design of this compound has resulted in a favorable preclinical pharmacological profile. The goal of modifying a lead compound is not only to enhance its potency against the target but also to improve its drug-like properties, often referred to as ADME (absorption, distribution, metabolism, and excretion).

Preclinical studies have highlighted several key characteristics of this compound that are a direct result of its refined structure:

Excellent Bioavailability : this compound is orally bioavailable, a critical feature for patient convenience and long-term treatment. newavepharma.com Structural modifications during its development would have been optimized to ensure efficient absorption from the gastrointestinal tract. nih.gov

Potent Antitumor Activity : In preclinical models, this compound has demonstrated potent activity in inhibiting the proliferation of malignant B-cells. cancer.gov This includes cell lines that express common BTK resistance mutations. newavepharma.com

Synergistic Effects in Combination Therapies : The specific mechanism of this compound makes it a strong candidate for combination therapies. Preclinical data show that combining this compound with BCL-2 inhibitors leads to synergistic cytotoxic effects in cancer cells, even in models with resistance to both BTK and BCL-2 inhibitors. newavepharma.comresearchgate.net This suggests that its unique structural interactions with BTK provide a robust foundation for overcoming multiple resistance pathways.

The successful preclinical profile of this compound validates the structure-based design strategy aimed at creating a highly potent and selective dual-acting BTK inhibitor. newavepharma.commdpi.com

Advanced Research Methodologies Utilized in Rocbrutinib Studies

Cell-Based Assay Platforms for BTK Inhibition and Downstream Signaling

Cell-based assays are fundamental in assessing the biological activity of Rocbrutinib. These platforms provide a cellular context to evaluate the inhibitor's effect on BTK and its subsequent signaling pathways.

Inhibition of B-cell Receptor (BCR) Signaling: this compound's primary mechanism involves the inhibition of BCR signaling. smolecule.com By blocking BTK, it prevents the downstream cascade that leads to B-cell activation and proliferation. smolecule.com

Phosphorylation Assays: The activation of BTK and downstream signaling components is regulated by phosphorylation. Western blotting is a key technique used to assess the phosphorylation status of proteins. For instance, studies have examined the phosphorylation of BTK at tyrosine 223 (Y223) and the downstream effector phospholipase C gamma 2 (PLCγ2). researcher.liferesearchgate.net

Calcium Mobilization Assays: BCR activation triggers an increase in intracellular calcium levels, a critical step in B-cell signaling. Assays that measure calcium mobilization are employed to determine the inhibitory effect of this compound on this process. researchgate.net

Cell Proliferation and Apoptosis Assays: To assess the functional consequences of BTK inhibition, researchers utilize assays like CellTiter-Glo to measure cell viability and Annexin V/PI staining to quantify apoptosis (programmed cell death). newavepharma.com These assays have demonstrated this compound's ability to inhibit the proliferation of malignant B-cells and induce apoptosis. smolecule.com

Biochemical and Biophysical Assays for Target Interaction

To understand the direct interaction between this compound and its target, BTK, various biochemical and biophysical assays are employed. These methods provide quantitative data on binding affinity, kinetics, and the mode of inhibition. proteros.com

Enzymatic Assays: These assays directly measure the catalytic activity of the BTK enzyme in the presence of this compound to determine its inhibitory potency, often expressed as an IC50 value. nih.gov

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the binding kinetics (kon and koff) and affinity (Kd) of this compound to BTK in real-time. eddc.sg

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing thermodynamic parameters of the interaction between this compound and BTK. eddc.sg

Affinity Mass Spectrometry: This technique combines affinity-based separation with mass spectrometry to identify and characterize the binding of this compound to BTK. medchemexpress.com

Genetic Screening Approaches (e.g., Genome-Wide CRISPR/Cas9 Knockout Screens)

Genetic screening, particularly using CRISPR/Cas9 technology, has become a powerful tool for identifying genes that modulate the response to drugs like this compound. institut-curie.orgthno.org

A genome-wide CRISPR/Cas9 knockout screen was conducted in a Chronic Lymphocytic Leukemia (CLL) cell line (HG-3) to identify potential combination strategies with this compound. ashpublications.orgyoutube.com In this screen, cells were treated with a sub-lethal concentration of this compound, and genes whose knockout led to increased cell death (synthetic lethality) were identified. newavepharma.comashpublications.org

The screen revealed a significant enrichment of genes involved in the regulation of mitochondrial membrane potential and reactive oxygen species pathways. ashpublications.org Notably, BCL-2, a key anti-apoptotic protein, was identified as a top hit, suggesting that combining this compound with a BCL-2 inhibitor could be an effective therapeutic strategy. ashpublications.orgyoutube.com

Advanced Analytical Techniques for Preclinical Pharmacokinetics and Pharmacodynamics (e.g., Mass Spectrometry)

The preclinical evaluation of this compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties relies heavily on advanced analytical techniques, with mass spectrometry being a cornerstone. mdpi.comquanticate.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is the gold standard for quantifying this compound and its metabolites in biological matrices such as plasma and tissues. mdpi.comwiley-vch.de This allows for the determination of key PK parameters like absorption, distribution, metabolism, and excretion.

Pharmacokinetic Modeling: Data obtained from LC-MS/MS analysis is used to develop PK models that describe the drug's behavior in the body over time. quanticate.comnih.gov This information is crucial for understanding the dose-exposure relationship.

Pharmacodynamic Analysis: PD studies aim to link the concentration of this compound to its biological effect. quanticate.comnih.gov This involves measuring biomarkers of BTK inhibition in preclinical models following drug administration.

Molecular Profiling and Pathway Analysis (e.g., KEGG/GO analysis, Western Blots, Flow Cytometry)

To gain a comprehensive understanding of this compound's effects on a molecular level, various profiling and analysis techniques are utilized. editco.biofrontiersin.org

KEGG/GO Analysis: Following genetic screens or other large-scale experiments, Kyoto Encyclopedia of Genes and Genomes (KEGG) and Gene Ontology (GO) analyses are performed to identify biological pathways that are significantly enriched. ashpublications.org In the CRISPR screen with this compound, this analysis pointed towards mitochondrial and reactive oxygen species pathways. ashpublications.org

Western Blots: As mentioned earlier, Western blotting is a crucial technique for validating the effects of this compound on specific proteins within a signaling pathway. researcher.lifenewavepharma.com It allows for the visualization and quantification of changes in protein expression and phosphorylation levels.

Flow Cytometry: This technique is used to analyze cell populations based on their physical and chemical characteristics. In this compound research, it is used for cell-based MRD (minimal residual disease) testing and to analyze the expression of cell surface markers. targetedonc.com

In Vitro and In Vivo Model Systems for Disease Investigation

The investigation of this compound's therapeutic potential requires the use of relevant disease models, both in the laboratory (in vitro) and in living organisms (in vivo). nih.gov

In Vitro Models:

Cell Lines: A variety of B-cell malignancy cell lines are used, including those with wild-type BTK and those engineered to carry resistance mutations (e.g., C481S, T474I). researcher.lifenewavepharma.comashpublications.org These models are essential for initial screening and mechanistic studies.

Primary Patient Samples: Using cells directly from patients provides a more clinically relevant system to test the efficacy of this compound. newavepharma.com

In Vivo Models:

Xenograft Models: Human lymphoma cell lines are implanted into immunodeficient mice to create tumor models. researchgate.net These models are used to evaluate the anti-tumor activity of this compound in a living system.

Patient-Derived Xenograft (PDX) Models: Tumors from patients are directly implanted into mice, creating models that more closely recapitulate the heterogeneity of human cancers. nih.gov

Future Directions and Unexplored Avenues in Rocbrutinib Research

Investigation of Novel Molecular Targets and Off-Targets

Rocbrutinib, a next-generation Bruton's tyrosine kinase (BTK) inhibitor, has demonstrated a high degree of specificity for its primary target. smolecule.com This characteristic is a significant advancement, as it suggests a reduced potential for off-target effects compared to earlier-generation BTK inhibitors like ibrutinib (B1684441). smolecule.comajmc.com Ibrutinib's off-target activities include the inhibition of epidermal growth factor receptor (EGFR), which can lead to skin toxicities, and interleukin-2 (B1167480) inducible kinase (ITK), impairing the function of natural killer cells. ajmc.com

While this compound's selectivity is a key feature, ongoing research continues to explore its complete molecular interaction profile. A genome-wide CRISPR/Cas9 knockout screen was conducted to identify potential combination strategies with this compound (also known as LP-168). researchgate.net This study revealed that targeting B-cell lymphoma 2 (BCL-2) in conjunction with this compound showed synergistic activity in chronic lymphocytic leukemia (CLL) cells. researchgate.netlarvol.com This suggests that while this compound is highly selective, understanding its interplay with other signaling pathways can unveil novel therapeutic approaches. The research pointed to the potential of combining this compound with venetoclax (B612062), a BCL-2 inhibitor, or LP-118, a dual BCL-2/BCL-xL inhibitor. researchgate.netlarvol.com

Future investigations will likely focus on further elucidating any potential off-target interactions of this compound, even if transient or weak, to build a comprehensive understanding of its biological effects. This includes exploring its effects on other kinases and signaling proteins to ensure a complete safety and efficacy profile.